Carboxamide Regioisomerism: 2-Position Enables Unique Pd-Catalyzed Ring-Opening/Heck Cascade
The target compound bears the carboxamide at the 2-position of the benzodioxine ring. This regioisomerism is functionally critical: only 2-carboxamide-substituted benzodioxines (derived from 2-haloanilines) serve as substrates for a tandem base-mediated ring-opening / Pd-catalyzed formal 6-endo-trig Heck cyclization that yields 3-oxoquinolin-2(1H)-one scaffolds. Bhattacharya et al. (2020) demonstrated this transformation with moderate to good yields across a range of 2-haloaniline-derived substrates [1]. The 6-carboxamide positional isomer—N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (same MF, same MW 395.19 Da)—cannot engage in this mechanistically distinct cascade because the acrylamide intermediate cannot form from the 6-substituted scaffold . This is a binary functional differentiation: the 2-carboxamide scaffold is a synthetic gateway to a privileged quinolinone chemotype; the 6-carboxamide scaffold is not.
| Evidence Dimension | Synthetic utility: participation in Pd-catalyzed ring-opening/Heck cascade to 3-oxoquinolin-2(1H)-ones |
|---|---|
| Target Compound Data | Substrate-competent (2-carboxamide regioisomer; derived from 2-haloaniline, structurally analogous to reported substrates) |
| Comparator Or Baseline | 6-carboxamide isomer: substrate-incompetent for this transformation (cannot form acrylamide intermediate) |
| Quantified Difference | Binary (competent vs. incompetent); reported product yields for analogous substrates: 45–78% in Bhattacharya et al. 2020 |
| Conditions | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), BINOL (20 mol%), Cs₂CO₃ (1.5 equiv), DMF, 100 °C, 12–16 h (Bhattacharya et al., Asian J. Org. Chem. 2020, 9, 829–839) |
Why This Matters
For medicinal chemistry groups seeking to diversify the benzodioxine scaffold into quinolinone libraries, only the 2-carboxamide regioisomer provides this validated synthetic entry; procurement of the 6-isomer would foreclose this entire reaction manifold.
- [1] Bhattacharya D, Tomar R, Babu SA. Conversion of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamides to 3-Oxoquinolin-2(1H)-ones via Ring-Opening and Formal 6-endo-trig Cyclization-Involved Heck Reactions. Asian J. Org. Chem. 2020, 9, 829–839. View Source
